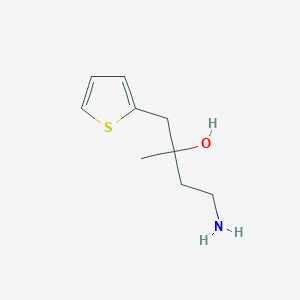

4-Amino-2-methyl-1-(thiophen-2-yl)butan-2-ol

描述

属性

分子式 |

C9H15NOS |

|---|---|

分子量 |

185.29 g/mol |

IUPAC 名称 |

4-amino-2-methyl-1-thiophen-2-ylbutan-2-ol |

InChI |

InChI=1S/C9H15NOS/c1-9(11,4-5-10)7-8-3-2-6-12-8/h2-3,6,11H,4-5,7,10H2,1H3 |

InChI 键 |

LNHWIDZZKWQCJF-UHFFFAOYSA-N |

规范 SMILES |

CC(CCN)(CC1=CC=CS1)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methyl-1-(thiophen-2-yl)butan-2-ol can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate reagents. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .

化学反应分析

Types of Reactions

4-Amino-2-methyl-1-(thiophen-2-yl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted thiophene derivatives.

科学研究应用

4-Amino-2-methyl-1-(thiophen-2-yl)butan-2-ol has several scientific research applications:

作用机制

The mechanism of action of 4-Amino-2-methyl-1-(thiophen-2-yl)butan-2-ol involves its interaction with molecular targets and pathways. For instance, in pharmaceutical applications, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

相似化合物的比较

Research Implications

- Drug Design : The target compound’s balanced logP (~1.3) and TPSA (~60.5) suggest favorable membrane permeability and bioavailability.

- Material Science: Thiophene’s electronic properties could be exploited in conductive polymers, while amino groups enable functionalization .

- Analytical Challenges : Differentiation of structural isomers (e.g., positional alcohols) may require advanced NMR or mass spectrometry, as highlighted in and .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-Amino-2-methyl-1-(thiophen-2-yl)butan-2-ol, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step organic reactions. A common approach is the nucleophilic substitution of a halogenated precursor with thiophen-2-yl derivatives, followed by amino group introduction via reductive amination. Key reagents include lithium aluminum hydride (LiAlH₄) for reduction and palladium catalysts for coupling reactions .

- Optimization : Temperature (e.g., 0–60°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reactants are critical. For example, excess amine improves reductive amination efficiency .

Q. Which analytical techniques are most effective for characterizing purity and stereochemistry?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity and detects impurities (e.g., δ 1.2–1.5 ppm for methyl groups, δ 6.8–7.2 ppm for thiophene protons) .

- HPLC-MS : Quantifies purity and identifies byproducts using reverse-phase C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : Resolves stereochemistry, as demonstrated for structurally related thiophene derivatives .

Advanced Research Questions

Q. How do the electronic properties of the thiophene ring influence reactivity in substitution reactions?

- Mechanistic Insight : The thiophene’s electron-rich aromatic system enhances electrophilic substitution at the 5-position. Computational studies (DFT) show that the sulfur atom’s lone pairs stabilize transition states, increasing reaction rates compared to phenyl analogs .

- Experimental Validation : Substituent effects are tested using Hammett plots, correlating σ values of thiophene derivatives with reaction kinetics .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Standardized Assays : Use enzyme inhibition assays (e.g., IC₅₀ measurements) under controlled pH and temperature to minimize variability .

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., replacing thiophene with furan) to isolate structural contributors to activity .

Q. How can computational modeling predict binding interactions with biological targets?

- Approach :

- Molecular Docking : Simulate interactions with receptors (e.g., GPCRs) using software like AutoDock Vina. The hydroxyl and amino groups form hydrogen bonds with active-site residues .

- MD Simulations : Assess binding stability over 100-ns trajectories, analyzing RMSD values to confirm pose retention .

Q. What are the challenges in optimizing enantiomeric purity, and how are they addressed?

- Resolution Techniques :

- Chiral Chromatography : Use cellulose-based columns with hexane/isopropanol mobile phases .

- Kinetic Resolution : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。